Diethyl 2-(pyridin-4-ylmethyl)malonate
Overview
Description
Diethyl 2-(pyridin-4-ylmethyl)malonate is an organic compound that belongs to the class of malonic esters. This compound is characterized by the presence of a pyridine ring attached to the malonate moiety. It is widely used in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate typically involves the alkylation of diethyl malonate with pyridin-4-ylmethyl halides. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the pyridin-4-ylmethyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Microwave-assisted synthesis has been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(pyridin-4-ylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position of the malonate moiety.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the malonic acid derivative can undergo decarboxylation to yield a substituted acetic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide or potassium carbonate as bases, and alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating under reflux conditions.
Major Products:
Alkylation: Dialkylated malonate esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(pyridin-4-ylmethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly as intermediates in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(pyridin-4-ylmethyl)malonate primarily involves its reactivity as a nucleophile. The enolate ion formed from the malonate moiety can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic transformations, including alkylation and condensation reactions .
Comparison with Similar Compounds
Diethyl malonate: A simpler malonic ester without the pyridine ring.
Diethyl 2-(2,2’-bipyridin-4-ylmethylene)malonate: A related compound with a bipyridine moiety.
Uniqueness: Diethyl 2-(pyridin-4-ylmethyl)malonate is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for coordination with metal ions. This makes it particularly valuable in the synthesis of coordination compounds and in applications requiring specific electronic properties .
Properties
IUPAC Name |
diethyl 2-(pyridin-4-ylmethyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-8,11H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCCVPNCOIAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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